3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one
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Overview
Description
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one is a heterocyclic compound containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one typically involves the reaction of isothiocyanates with amines under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazinanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, thereby exhibiting potential skin-whitening properties.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-2-(isopropylimino)-6-(phenylimino)-5-(triphenylphosphoranylidene)-1,3-oxazinan-4-one: This compound has a similar core structure but with additional functional groups, leading to different chemical and biological properties.
Bisoprolol-related compounds: These compounds share structural similarities and are used in medicinal chemistry for their beta-blocking properties.
Uniqueness
3-Isopropyl-2-(isopropylimino)-5-phenyl-1,3,5-thiadiazinan-4-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the heterocyclic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-phenyl-3-propan-2-yl-2-propan-2-ylimino-1,3,5-thiadiazinan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(2)16-14-18(12(3)4)15(19)17(10-20-14)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXMWAMNNUETHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1N(C(=O)N(CS1)C2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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